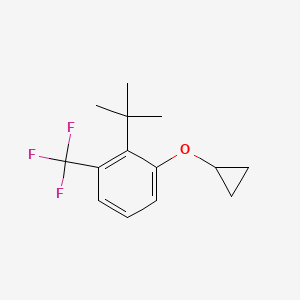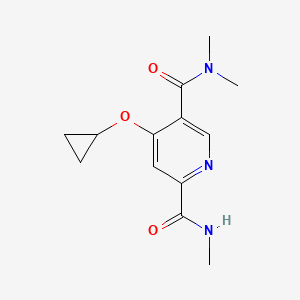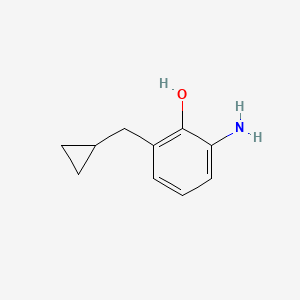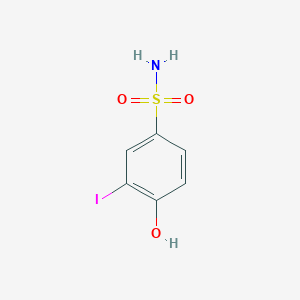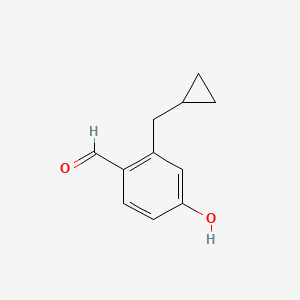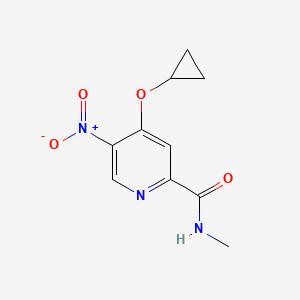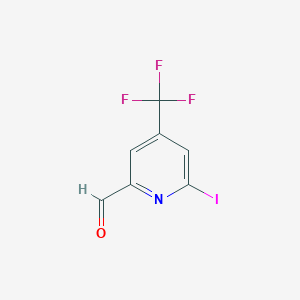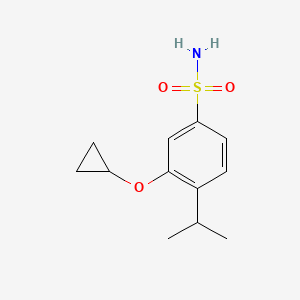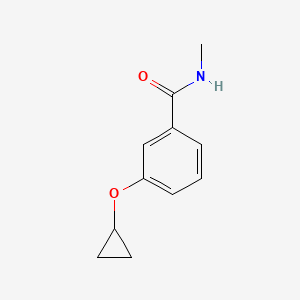
3-Cyclopropoxy-N-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopropoxy-N-methylbenzamide is an organic compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 g/mol . This compound is characterized by a benzamide core substituted with a cyclopropoxy group at the third position and a methyl group on the nitrogen atom. It is of interest in various fields due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropoxy-N-methylbenzamide typically involves the reaction of 3-cyclopropoxybenzoic acid with N-methylamine under appropriate conditions. The reaction is usually carried out in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of less hazardous solvents and reagents, can be applied to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Cyclopropoxy-N-methylbenzamide undergoes various chemical reactions, including:
Hydrolysis: Acidic or basic hydrolysis can break the amide bond, yielding 3-cyclopropoxybenzoic acid and N-methylamine.
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropoxy group, leading to the formation of corresponding carboxylic acids or ketones.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide under reflux conditions.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed:
Hydrolysis: 3-cyclopropoxybenzoic acid and N-methylamine.
Oxidation: Corresponding carboxylic acids or ketones.
Substitution: Halogenated or nitrated derivatives of this compound.
Applications De Recherche Scientifique
3-Cyclopropoxy-N-methylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions, making it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It serves as a lead compound for the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives are being investigated for their efficacy in treating various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Cyclopropoxy-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, its antimicrobial properties may be attributed to its ability to disrupt bacterial cell membranes or inhibit key bacterial enzymes .
Comparaison Avec Des Composés Similaires
N-methylbenzamide: Similar in structure but lacks the cyclopropoxy group. It is used as an intermediate in organic synthesis and has applications in the pharmaceutical industry.
N,N-diethyl-3-methylbenzamide (DEET): A well-known insect repellent with a similar amide structure but different substituents. It is widely used for its efficacy in repelling insects.
3-Cyclopropoxybenzamide: Similar to 3-Cyclopropoxy-N-methylbenzamide but without the N-methyl group. .
Uniqueness: this compound stands out due to the presence of both the cyclopropoxy and N-methyl groups, which confer unique chemical and biological properties
Propriétés
Formule moléculaire |
C11H13NO2 |
|---|---|
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
3-cyclopropyloxy-N-methylbenzamide |
InChI |
InChI=1S/C11H13NO2/c1-12-11(13)8-3-2-4-10(7-8)14-9-5-6-9/h2-4,7,9H,5-6H2,1H3,(H,12,13) |
Clé InChI |
SQBQGDMHTWAQKE-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1=CC(=CC=C1)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


